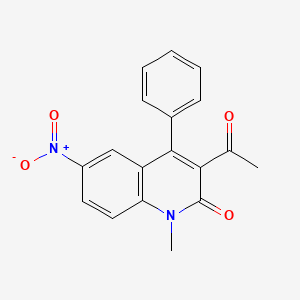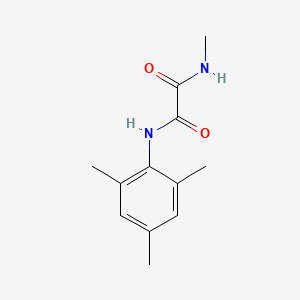![molecular formula C16H16N4O B5182342 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone, also known as AMPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPEP is a phthalazinone derivative that possesses unique biochemical and physiological properties, making it an attractive candidate for research in drug discovery, medicinal chemistry, and neuroscience.
作用機序
The mechanism of action of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone is not fully understood, but studies have suggested that it may act as a ligand for G protein-coupled receptors. 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, mood, and reward.
Biochemical and Physiological Effects:
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In vivo studies have shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone in lab experiments is its unique biochemical and physiological properties. 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone. One direction is the development of new analogs of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone that exhibit improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the neuroprotective properties of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone and its potential as a candidate for the development of new drugs for the treatment of neurodegenerative diseases. Finally, the identification of the molecular targets of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone and the elucidation of its mechanism of action will be critical for the development of new drugs based on this compound.
合成法
The synthesis of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone involves a multi-step process that begins with the reaction of 2-(2-pyridinyl)ethylamine with 4-chloromethylphthalazinone. The resulting intermediate is then treated with ammonium hydroxide to yield 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone. The synthesis of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been the subject of numerous scientific studies due to its potential applications in various fields. In drug discovery, 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been investigated for its ability to act as a ligand for G protein-coupled receptors, which are involved in the regulation of various physiological processes. Studies have also shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In medicinal chemistry, 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been studied for its potential as a lead compound for the development of new drugs. Researchers have identified several analogs of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone that exhibit improved pharmacological properties, such as increased potency and selectivity.
In neuroscience, 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been investigated for its ability to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability. Studies have shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone may have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
4-(aminomethyl)-2-(2-pyridin-2-ylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-11-15-13-6-1-2-7-14(13)16(21)20(19-15)10-8-12-5-3-4-9-18-12/h1-7,9H,8,10-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGTFQMDGUXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC3=CC=CC=N3)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)


![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)